molecular formula C18H15N3O4 B2860615 N-(2H-1,3-benzodioxol-5-yl)-2-[(1H-indol-3-yl)formamido]acetamide CAS No. 1226428-61-0

N-(2H-1,3-benzodioxol-5-yl)-2-[(1H-indol-3-yl)formamido]acetamide

Cat. No.: B2860615
CAS No.: 1226428-61-0
M. Wt: 337.335
InChI Key: LRPDDWKLNBRLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[(1H-indol-3-yl)formamido]acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an indole-3-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(1H-indol-3-yl)formamido]acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[d][1,3]dioxole-5-amine with an appropriate indole-3-carboxylic acid derivative under controlled conditions. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, solvent, and pH, are meticulously controlled to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[(1H-indol-3-yl)formamido]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[(1H-indol-3-yl)formamido]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[(1H-indol-3-yl)formamido]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-17(21-11-5-6-15-16(7-11)25-10-24-15)9-20-18(23)13-8-19-14-4-2-1-3-12(13)14/h1-8,19H,9-10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPDDWKLNBRLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CNC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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